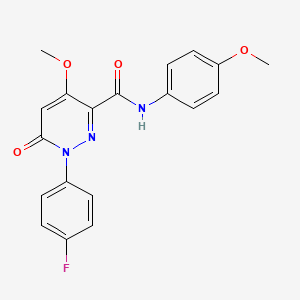

1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O4/c1-26-15-9-5-13(6-10-15)21-19(25)18-16(27-2)11-17(24)23(22-18)14-7-3-12(20)4-8-14/h3-11H,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFMUKKLPXPHHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under acidic or basic conditions.

Introduction of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated pyridazine intermediate in the presence of a palladium catalyst.

Carboxamide formation: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under catalytic conditions.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Corresponding substituted derivatives with nucleophiles.

Scientific Research Applications

Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.

Materials Science: The compound’s unique electronic properties, due to the presence of fluorine and methoxy groups, make it a candidate for use in organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology: It can be used as a probe to study biological pathways and mechanisms due to its potential interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity towards certain biological targets. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and available biological or synthetic

Structural and Functional Insights

This may enhance target binding in protease inhibition .

Substituent Effects :

- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity improves metabolic stability and membrane penetration compared to chlorine .

- Methoxy Groups : The dual methoxy groups in the target compound may enhance solubility relative to trifluoromethyl analogs (e.g., ), though at the cost of reduced lipophilicity.

- N-Linked Aromatic Groups : The N-(4-methoxyphenyl) group in the target compound vs. N-(4-trifluoromethylphenyl) in impacts steric bulk and π-π stacking interactions.

Synthetic Accessibility :

Biological Activity

1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that exhibits potential biological activity due to its unique structural features. The compound incorporates a pyridazine ring and various functional groups, including fluorine and methoxy substituents, which may enhance its chemical stability and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 341.35 g/mol. Its structure is characterized by:

- Pyridazine ring : A six-membered ring containing two nitrogen atoms.

- Fluorophenyl group : Contributes to lipophilicity and potential biological activity.

- Methoxy groups : Enhance solubility and may influence receptor interactions.

Biological Activities

Research on similar pyridazinone derivatives has indicated a range of biological activities, including:

- Antitumor Activity : Compounds with similar structures have shown effectiveness against various cancer cell lines. For instance, ZQL-4c, an analog featuring a fluorophenyl group, demonstrated significant cytotoxicity against breast cancer cells by inducing apoptosis through oxidative stress mechanisms .

- Anti-inflammatory Effects : Pyridazinones are often investigated for their anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or pathways.

- Antibacterial Properties : Some derivatives have demonstrated antibacterial activity, suggesting that the incorporation of specific functional groups may enhance interaction with bacterial targets.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparative analysis with structurally similar compounds can be useful.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| ZQL-4c | Contains fluorophenyl and triazole moieties | Anticancer (breast cancer) |

| N-(3-fluorophenyl)-2-(methylsulfonyl)acetamide | Fluorinated phenyl without pyridazine | Antibacterial |

| 2-(4-fluorophenyl)-5-methoxybenzoic acid | Shares fluorine substitution | Anti-inflammatory |

Case Studies

Although direct studies on the specific compound are scarce, related research provides valuable insights. For example:

- ZQL-4c Study : This study highlighted the anticancer effects of a related compound in breast cancer models. The compound induced apoptosis through ROS generation and inhibition of Notch-AKT signaling pathways .

- Pyridazinone Derivatives : Other studies have explored various pyridazinone derivatives for their anti-inflammatory and antitumor effects, suggesting that modifications to the core structure can significantly impact biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.